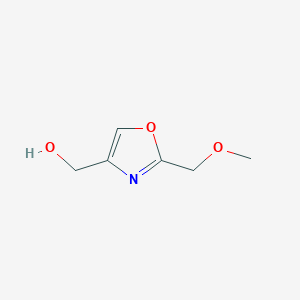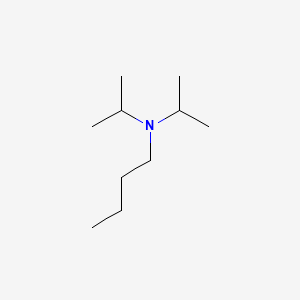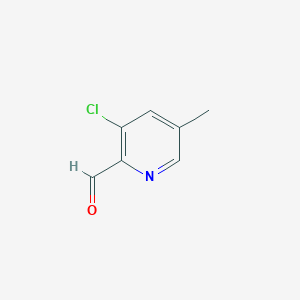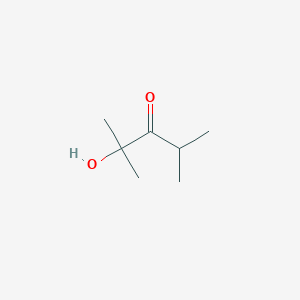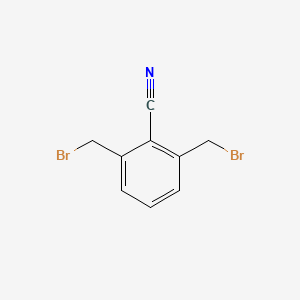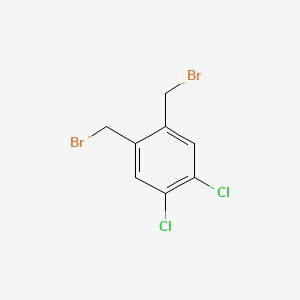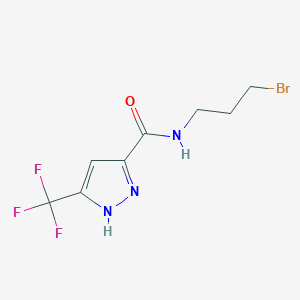![molecular formula C16H18ClN B8730022 N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of 4-isopropylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline typically involves the reaction of 4-isopropylaniline with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-4-methylaniline
- N-(4-Chlorobenzyl)-4-ethyl aniline
- N-(4-Chlorobenzyl)-4-tert-butylaniline
Uniqueness
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18ClN |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C16H18ClN/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
XGKYWQZJPKZTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8729941.png)
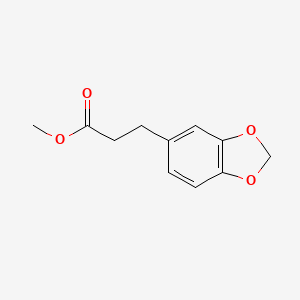
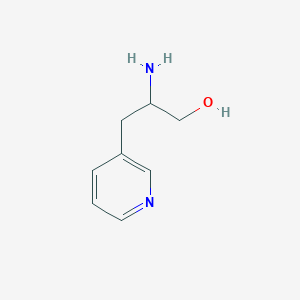
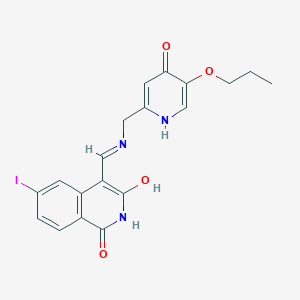
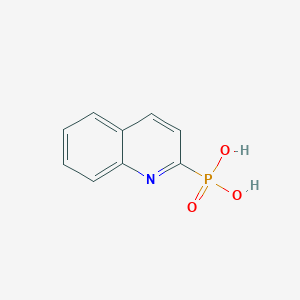
![6-Ethyl-2-methylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8729984.png)
![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)
